molecular formula C22H19FN4O3 B11200155 3-[(3,5-Dimethylphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3,5-Dimethylphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11200155
M. Wt: 406.4 g/mol
InChI Key: URQCKMQIWXHBEY-UHFFFAOYSA-N
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Description

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and dimethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(4-FLUOROPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to the presence of both fluorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19FN4O3/c1-12-7-13(2)9-16(8-12)25-21(28)17-11-24-27-19(14-3-5-15(23)6-4-14)10-18(22(29)30)26-20(17)27/h3-11,19,26H,1-2H3,(H,25,28)(H,29,30)

InChI Key

URQCKMQIWXHBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)F)C(=O)O)C

Origin of Product

United States

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